3-Pyridineacrylamide
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Overview
Description
3-Pyridineacrylamide is an organic compound that features a pyridine ring attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineacrylamide typically involves the reaction of pyridine-3-carboxaldehyde with acrylamide in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridineacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Pyridineacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interfere with cell signaling pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridineacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(Pyridin-3-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an acrylamide moiety.
3-(Pyridin-3-yl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.
3-(Pyridin-3-yl)-1H-pyrrole: Features a pyrrole ring, which can lead to different biological activities.
Uniqueness: Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11) |
InChI Key |
SAUZERSNFCTTSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)N |
Origin of Product |
United States |
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